

SGC-GAK-1: A Comparative Guide to its Kinome Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sgc-gak-1*

Cat. No.: *B610814*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinome selectivity of **SGC-GAK-1**, a potent and selective inhibitor of Cyclin G-associated kinase (GAK). The data presented here is intended to assist researchers in interpreting experimental results and designing future studies.

Executive Summary

SGC-GAK-1 is a chemical probe for GAK with a high binding affinity, demonstrating a dissociation constant (Kd) of 1.9 nM.^[1] Extensive kinome-wide screening has revealed its high selectivity. This guide presents the available kinome scan data for **SGC-GAK-1**, comparing its binding affinity for GAK against other kinases. We also provide data for relevant control compounds: **SGC-GAK-1N**, a structurally related negative control, and HY-19764, a potent RIPK2 inhibitor that does not inhibit GAK. This allows for a thorough assessment of on- and off-target effects in cellular assays.

Kinome Scan Data Comparison

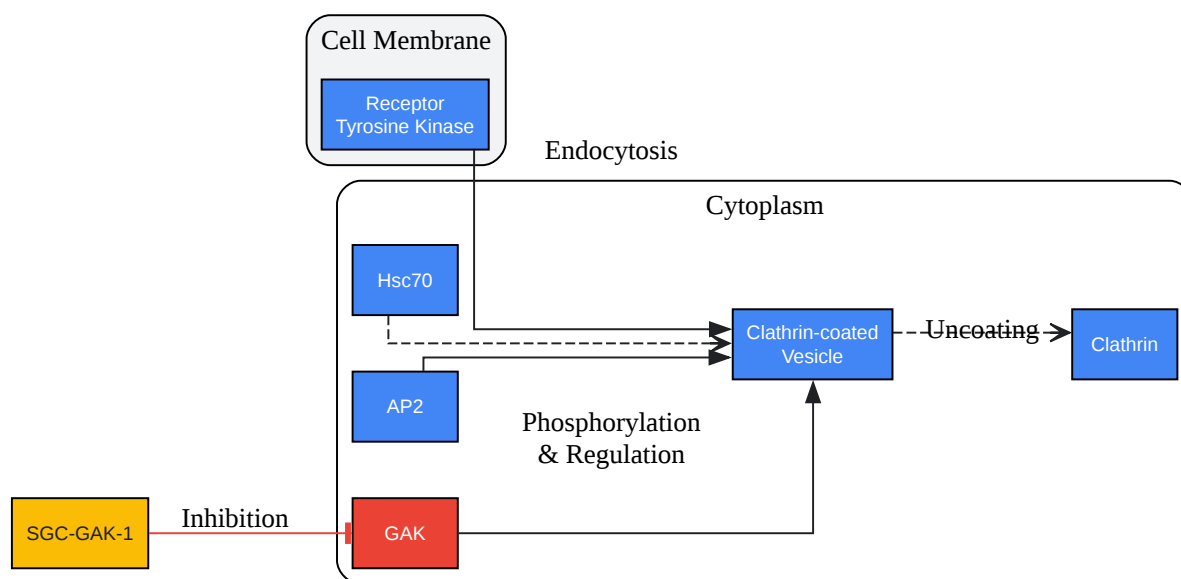
The following table summarizes the binding affinities of **SGC-GAK-1** and control compounds for GAK and key off-target kinases as determined by the KINOMEScan® assay. The data demonstrates the high selectivity of **SGC-GAK-1** for GAK.

Kinase Target	SGC-GAK-1	SGC-GAK-1N	HY-19764
GAK	K _d = 1.9 nM[1]	>10,000 nM (estimated)	>10,000 nM[1][2]
RIPK2	K _d = 110 nM[1]	Not Available	IC ₅₀ = 2.2 nM
ADCK3	K _d = 190 nM	Not Available	Not Available
NLK	K _d = 520 nM	Not Available	Not Available

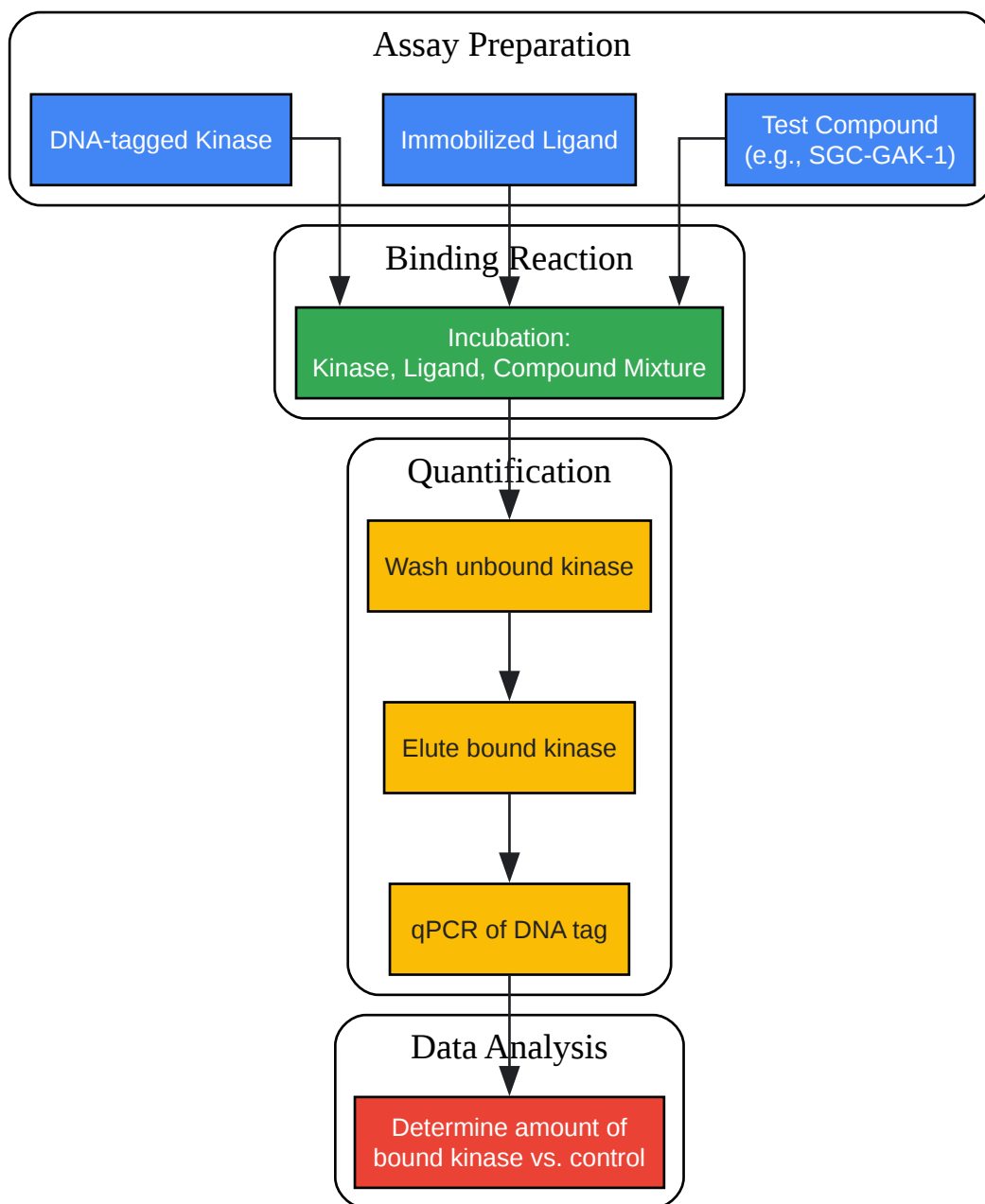
Note: A KINOMEScan assay of **SGC-GAK-1** at a concentration of 1 μ M showed that no other kinases bound within 30-fold of the K_d for GAK.

Signaling Pathway and Experimental Workflow

To visualize the experimental process and the context of GAK signaling, the following diagrams are provided.



[Click to download full resolution via product page](#)

Figure 1: Simplified GAK signaling in clathrin-mediated endocytosis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Probe SGC-GAK-1 | Chemical Probes Portal [chemicalprobes.org]
- 2. SGC-GAK-1 | Structural Genomics Consortium [thesgc.org]
- To cite this document: BenchChem. [SGC-GAK-1: A Comparative Guide to its Kinome Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610814#kinome-scan-data-for-sgc-gak-1-selectivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com